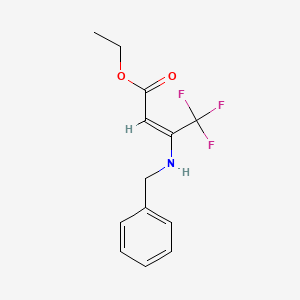
4,4'-Diethoxy-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Diethoxy-2,2’-bipyridine is an organic compound that belongs to the bipyridine family It is characterized by the presence of two pyridine rings connected by a single bond, with ethoxy groups attached to the 4 and 4’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diethoxy-2,2’-bipyridine typically involves the reaction of 4-ethoxypyridine with a suitable coupling agent. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The reaction conditions generally include:
Catalyst: Palladium(II) acetate
Ligand: Triphenylphosphine
Base: Potassium carbonate
Solvent: Tetrahydrofuran
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of 4,4’-Diethoxy-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Diethoxy-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine rings can be reduced to form piperidine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: 4,4’-Dicarboxy-2,2’-bipyridine
Reduction: 4,4’-Diethoxypiperidine
Substitution: 4,4’-Dihydroxy-2,2’-bipyridine
Wissenschaftliche Forschungsanwendungen
4,4’-Diethoxy-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are used in catalysis and material science.
Catalysis: The compound is used as a ligand in catalytic systems for organic transformations, such as oxidation and cross-coupling reactions.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks.
Wirkmechanismus
The mechanism of action of 4,4’-Diethoxy-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as donor sites, forming stable chelates with metal ions. This coordination can influence the reactivity and selectivity of the metal center in catalytic processes. The ethoxy groups can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Dimethoxy-2,2’-bipyridine
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- 4,4’-Dihydroxy-2,2’-bipyridine
Uniqueness
4,4’-Diethoxy-2,2’-bipyridine is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and coordination behavior. Compared to 4,4’-Dimethoxy-2,2’-bipyridine, the ethoxy groups provide a different steric and electronic environment, potentially leading to distinct catalytic and coordination properties.
Eigenschaften
Molekularformel |
C14H16N2O2 |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
4-ethoxy-2-(4-ethoxypyridin-2-yl)pyridine |
InChI |
InChI=1S/C14H16N2O2/c1-3-17-11-5-7-15-13(9-11)14-10-12(18-4-2)6-8-16-14/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
VTWATEMKYKVGHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=NC=C1)C2=NC=CC(=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


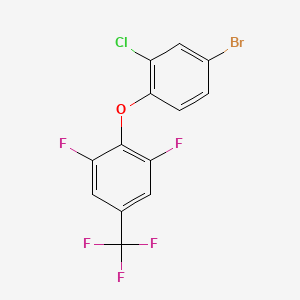


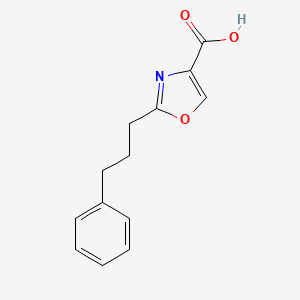

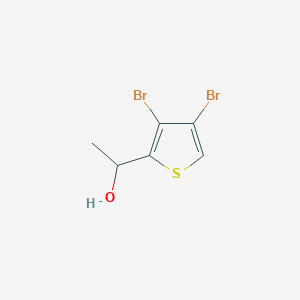

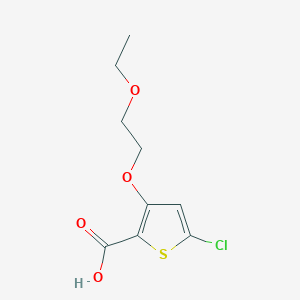
![Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B12078798.png)
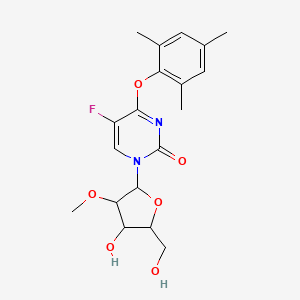

ammonium chloride](/img/structure/B12078811.png)
